4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane
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Overview
Description
4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is part of a broader class of spiro compounds known for their diverse chemical properties and applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane typically involves cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of a suitable diene with a dienophile in the presence of a Lewis acid catalyst can yield the desired spiro compound .
Industrial Production Methods
Industrial production of spiro compounds often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in an organic solvent like chloroform.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated spiro compounds.
Scientific Research Applications
4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene-8-carbaldehyde
- 1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
Uniqueness
4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
65656-85-1 |
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Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
9-methylidene-2-prop-1-en-2-ylspiro[2.6]nonane |
InChI |
InChI=1S/C13H20/c1-10(2)12-9-13(12)8-6-4-5-7-11(13)3/h12H,1,3-9H2,2H3 |
InChI Key |
OQDUSRBWEJCOJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC12CCCCCC2=C |
Origin of Product |
United States |
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